(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-19-7-9-22(10-8-19)31-29(34)26-18-21-17-20-5-3-15-33-16-4-6-25(27(20)33)28(21)36-30(26)32-23-11-13-24(35-2)14-12-23/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYJULRQBIMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)OC)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
- Molecular Formula : C30H29N3O3
- Molecular Weight : 479.58 g/mol
- IUPAC Name : 4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.
Cytotoxic Activity
Studies assessing the cytotoxic effects of the compound on cancer cell lines have yielded promising results:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines and may serve as a lead structure for anticancer drug development.
The mechanism through which (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to explore the biological efficacy of this compound:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Antimicrobial Screening | Effective against S. aureus and E. coli with MICs of 32 µg/mL and 64 µg/mL respectively. |
| Study 2 | Cytotoxicity Assay | IC50 values for HeLa (15 µM), MCF-7 (20 µM), A549 (18 µM). |
| Study 3 | Mechanistic Study | Suggested inhibition of DNA synthesis and apoptosis induction in cancer cells. |
Wissenschaftliche Forschungsanwendungen
The compound (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with significant implications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 491.59 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of nitrogen and oxygen heteroatoms is particularly noteworthy as they often enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. A study published in Cancer Letters demonstrated that pyridopyranoquinoline derivatives can inhibit cancer cell proliferation effectively. The lead compound from this study exhibited an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Lead Compound | MCF-7 | 5.4 |
| Lead Compound | HCT-116 | 6.8 |
Antimicrobial Properties
The compound has also shown antimicrobial potential. In studies examining its efficacy against various bacteria, it was found that a related compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research has indicated that similar structural compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. A specific analog demonstrated a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of pyridopyranoquinoline derivatives, researchers synthesized several analogs and tested their activity against various cancer cell lines. The study concluded that modifications to the functional groups significantly influenced the cytotoxicity profiles of these compounds. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds derived from pyridopyranoquinoline structures. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-pyrano-pyrido-quinoline carboxamide?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of substituted aldehydes with aminopyridine derivatives under reflux in toluene, using triethylamine (Et3N) as a base (e.g., 4-methoxybenzaldehyde for imine formation) .
- Step 2 : Cyclization via oxidative coupling using Dess-Martin periodinane or similar reagents to form the pyrano-pyrido-quinoline core .
- Step 3 : Carboxamide functionalization via coupling of the quinoline-10-carboxylic acid intermediate with 4-methylaniline, activated by HATU/DMAP in THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR in deuterated DMSO or CDCl3 to confirm stereochemistry (e.g., Z-configuration at C11) and substituent integration .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm<sup>-1</sup>, N-H bend at ~1600 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C30H28N3O3: 494.21 g/mol) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or topoisomerases, using ATP/ADP-Glo™ kits .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, ZnCl2) for imine cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene for reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
Q. How should researchers address contradictory spectral data in structural characterization?
- Methodology :
- Variable Temperature NMR : Resolve dynamic rotational isomerism (e.g., hindered rotation around the imine bond) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction data (e.g., confirming Z-configuration at C11) .
- Computational Modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 2,4-dimethoxyphenyl) and test activity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1 or EGFR) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodology :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate protocols via inter-laboratory reproducibility tests .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing results .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
